![molecular formula C8H10N2O B14447537 7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one CAS No. 76884-47-4](/img/structure/B14447537.png)
7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by a fused bicyclic structure consisting of a pyrrole ring and a pyrimidine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields the desired pyrrolopyrimidine derivative in good yields.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolopyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrrolopyrimidines.
Substitution: Substitution reactions can introduce different functional groups into the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include pyrrolopyrimidine oxides, dihydropyrrolopyrimidines, and substituted pyrrolopyrimidines with various functional groups.
科学的研究の応用
7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of functionalized molecules.
作用機序
The mechanism of action of 7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit tankyrase-2, an enzyme involved in the regulation of telomeres and the Wnt signaling pathway . By binding to the nicotinamide-binding site of the enzyme, the compound disrupts its activity, leading to potential therapeutic effects in cancer treatment.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused bicyclic structure and have been extensively studied for their biological activities.
Pyrido[4,3-d]pyrimidines: Another class of heterocyclic compounds with a fused pyridine and pyrimidine ring, known for their diverse biological applications.
7-Deazaadenines: These compounds are structurally related and have been synthesized using similar cyclocondensation reactions.
Uniqueness
7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one stands out due to its unique combination of a pyrrole and pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes such as tankyrase-2 highlights its potential as a therapeutic agent.
特性
CAS番号 |
76884-47-4 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC名 |
3-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C8H10N2O/c1-6-5-10-4-2-3-7(10)9-8(6)11/h5H,2-4H2,1H3 |
InChIキー |
KRYURACLPUIPBO-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2CCCC2=NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



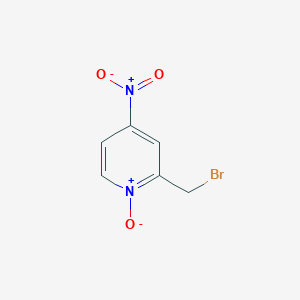
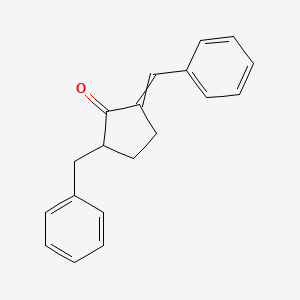
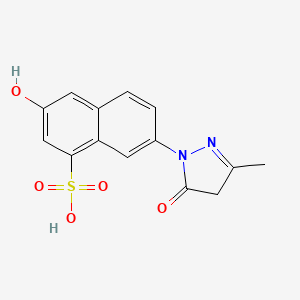
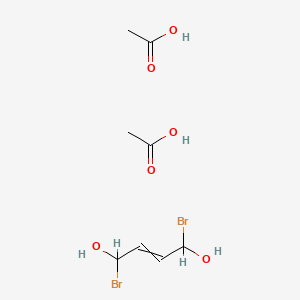

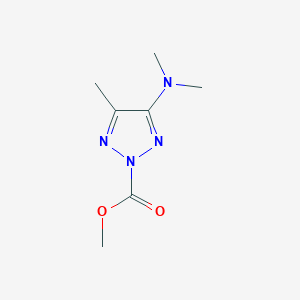
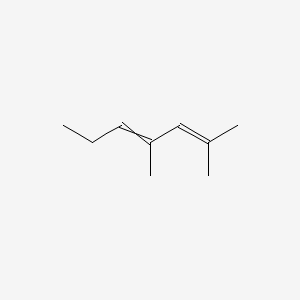

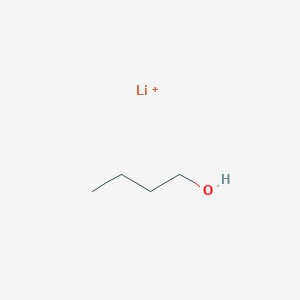
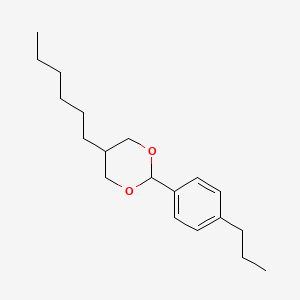

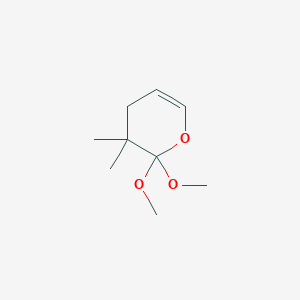
![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)
